1-(5-Bromo-2-fluorophenyl)cyclobutanamine
Description
1-(5-Bromo-2-fluorophenyl)cyclobutanamine is a synthetic organic compound featuring a cyclobutane ring substituted with an amine group and a 5-bromo-2-fluorophenyl moiety. The compound is likely used in pharmaceutical or materials research, given its structural similarity to other bioactive cyclobutanamine derivatives .
Properties
Molecular Formula |
C10H11BrFN |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11BrFN/c11-7-2-3-9(12)8(6-7)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 |
InChI Key |
DOFUTYUXKOPVES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=C(C=CC(=C2)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluorophenyl)cyclobutanamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluorophenyl)cyclobutanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The cyclobutanamine group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylcyclobutanamines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)cyclobutanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Substituent Effects
- Halogen vs. Methoxy Groups: Bromine and fluorine (electron-withdrawing) may reduce electron density on the phenyl ring, affecting binding interactions in biological targets compared to methoxy groups (electron-donating) . Methoxy-substituted analogs (e.g., 1-(3,4-dimethoxyphenyl)cyclobutanamine) are reported as white crystalline solids soluble in ethanol, suggesting higher polarity than halogenated derivatives .
- Cyclopentane derivatives (e.g., 1-(3-Chloro-2-fluorophenyl)cyclopentanemethanamine) offer greater conformational flexibility, which could enhance binding to proteins with larger active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
